Rubiadin 1-methyl ether
Overview
Description
Rubiadin-1-methyl ether is a natural anthraquinone compound isolated from the root of Morinda officinalis How. It has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, immunomodulatory, and osteoprotective effects .
Mechanism of Action
Target of Action
Rubiadin 1-methyl ether, a natural anthraquinone compound, primarily targets the NF-κB p65 pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival .
Mode of Action
This compound inhibits osteoclastic bone resorption by acting on the NF-κB p65 pathway . It achieves this by inhibiting the phosphorylation of NF-κB p65, degrading IκBα protein, and decreasing the nuclear translocation of p65 . This results in the suppression of the inflammatory response .
Biochemical Pathways
The compound affects the NF-κB signaling pathway, which is involved in various cellular processes, including inflammation and immune responses . By inhibiting this pathway, this compound can reduce inflammation and modulate immune responses .
Result of Action
This compound has been shown to inhibit inflammatory parameters such as NOx, IL-6, and IL-1β in vitro . It also increases the apoptosis rate of macrophages . In in vivo experiments, this compound reduces leukocyte infiltration, fluid leakage, nitric oxide, levels of IL-6, IL-12p70, IFN-γ, TNF-α, and MCP-1, and MPO activity . Additionally, this compound increases the level of IL-10 in bronchoalveolar lavage fluid (BALF) .
Biochemical Analysis
Biochemical Properties
Rubiadin 1-methyl ether has been found to interact with various biomolecules. It inhibits osteoclastic bone resorption by blocking the NF-κB pathway . This involves inhibiting the phosphorylation of NF-κB p65, degradation of IκBα, and decreasing the nuclear translocation of p65 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the pro-inflammatory parameters in RAW 264.7 macrophages induced by LPS . It also increases the macrophage apoptosis rate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NF-κB pathway. It inhibits the phosphorylation of NF-κB p65 and the degradation of IκBα, leading to a decrease in the nuclear translocation of p65 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease leukocyte infiltration, fluid leakage, NOx, IL-6, IL-12p70, IFN- γ, TNF- α, and MCP-1 levels, and MPO activity
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known to interact with the NF-κB pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubiadin-1-methyl ether can be synthesized through various organic synthesis methods. One common approach involves the methylation of rubiadin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods: Industrial production of rubiadin-1-methyl ether often involves extraction from natural sources, particularly the roots of Morinda officinalis How. The extraction process includes drying, grinding, and solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Rubiadin-1-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Rubiadin-1-methyl ether has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, bone disorders, and cancer.
Industry: Utilized in the development of natural dyes and pigments .
Comparison with Similar Compounds
Rubiadin: The parent compound of rubiadin-1-methyl ether, also an anthraquinone with similar biological activities.
Emodin: Another anthraquinone with anti-inflammatory and anticancer properties.
Aloe-emodin: Known for its laxative and anticancer effects.
Uniqueness: Rubiadin-1-methyl ether is unique due to its specific inhibition of the NF-κB pathway, which is not as prominently observed in other similar anthraquinones. This makes it particularly valuable in research focused on inflammatory and bone-related diseases .
Properties
IUPAC Name |
3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBUBTCXACOEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225572 | |
Record name | Rubiadin 1-methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-43-7 | |
Record name | Rubiadin 1-methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7460-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubiadin 1-methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7460-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rubiadin 1-methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7460-43-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUBIADIN 1-METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2IXH6AUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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